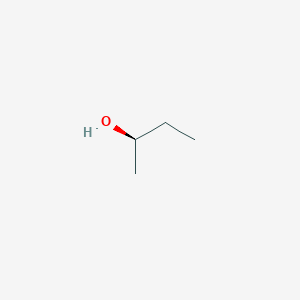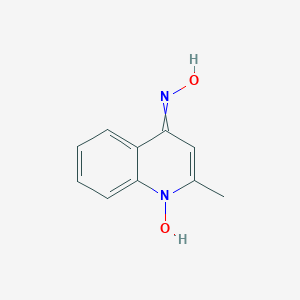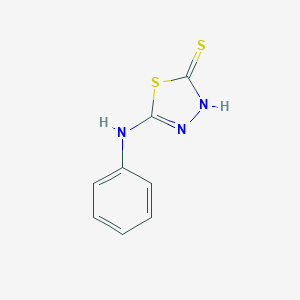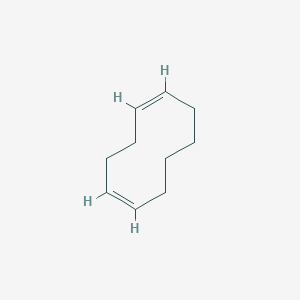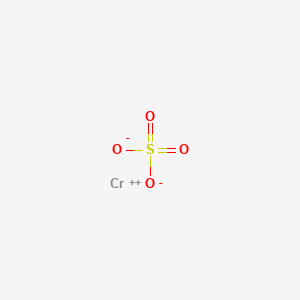
Chromous sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromous sulfate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 173.18 g/mol. Chromous sulfate is an important reagent in many laboratory experiments and is used for a variety of purposes.
Mécanisme D'action
Chromous sulfate acts as a reducing agent in many laboratory experiments. It donates electrons to other compounds and reduces them to a lower oxidation state. This reaction is often used to synthesize organic compounds and to convert one compound into another.
Effets Biochimiques Et Physiologiques
Chromous sulfate has been shown to have a variety of biochemical and physiological effects. It has been found to be toxic to some bacteria and has been used as a disinfectant. Chromous sulfate has also been shown to have antioxidant properties and has been used to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Chromous sulfate has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also stable and has a long shelf life. However, chromous sulfate is highly reactive and can be dangerous if not handled properly. It is also sensitive to air and moisture and must be stored in a dry, airtight container.
Orientations Futures
There are several future directions for the use of chromous sulfate in scientific research. One area of research is the development of new catalysts for organic synthesis. Chromous sulfate has been shown to be an effective catalyst in certain reactions, and researchers are exploring ways to optimize its use. Another area of research is the use of chromous sulfate in the production of magnetic materials. Chromous sulfate has been used in the preparation of magnetic nanoparticles, and researchers are investigating ways to improve this process. Finally, researchers are exploring the use of chromous sulfate in the treatment of oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, chromous sulfate is an important reagent in scientific research. It is used as a reducing agent, catalyst, and in the production of magnetic materials. Chromous sulfate has several advantages for laboratory experiments, but it must be handled with care. There are several future directions for the use of chromous sulfate in scientific research, and researchers are exploring ways to optimize its use in organic synthesis, magnetic materials production, and disease treatment.
Méthodes De Synthèse
Chromous sulfate is synthesized by the reduction of chromic sulfate with metallic zinc. The reaction takes place in an acidic medium, and the resulting product is purified by recrystallization. Chromous sulfate can also be obtained by the electrolysis of chromic sulfate in the presence of sulfuric acid.
Applications De Recherche Scientifique
Chromous sulfate is widely used in scientific research for a variety of purposes. It is used as a reducing agent in organic synthesis and as a catalyst in various reactions. Chromous sulfate is also used in the preparation of other compounds, such as chromous hydroxide and chromous oxide. It is also used in the production of magnetic materials and in the electroplating industry.
Propriétés
Numéro CAS |
13825-86-0 |
|---|---|
Nom du produit |
Chromous sulfate |
Formule moléculaire |
CrSO4 |
Poids moléculaire |
148.06 g/mol |
Nom IUPAC |
chromium(2+);sulfate |
InChI |
InChI=1S/Cr.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
Clé InChI |
RYPRIXSYXLDSOA-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].[Cr+2] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[Cr+2] |
Autres numéros CAS |
13825-86-0 |
Numéros CAS associés |
10101-53-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



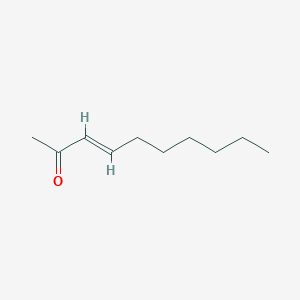
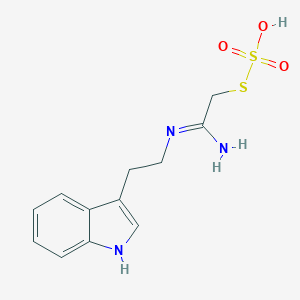
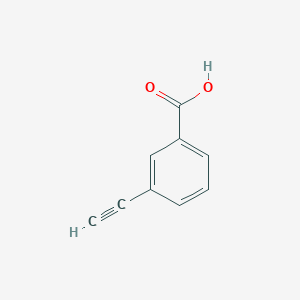
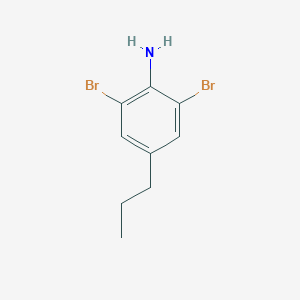
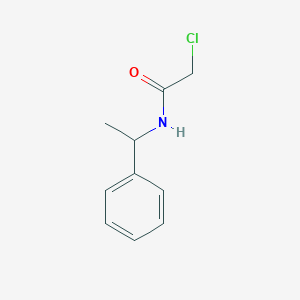
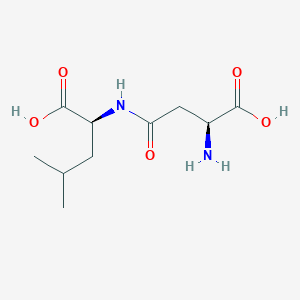

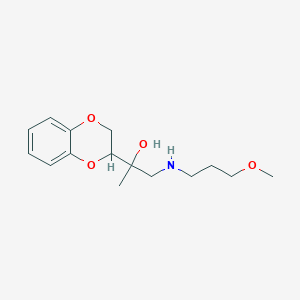

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
